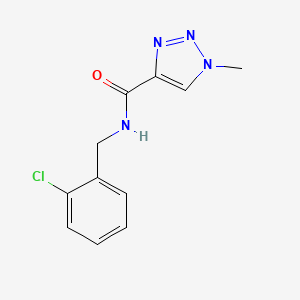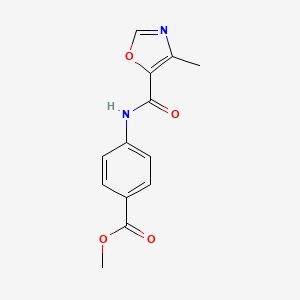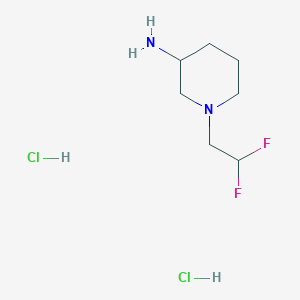
N-(2-clorobencil)-1-metil-1H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of action
Benzimidazoles and triazoles are known to interact with a variety of biological targets. For example, some benzimidazoles have been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of action
The mode of action of benzimidazoles and triazoles can vary depending on the specific compound and its targets. For instance, some benzimidazoles act by inhibiting the polymerization of beta-tubulin, disrupting microtubule dynamics, and thus inhibiting cell division .
Biochemical pathways
The affected pathways can vary widely depending on the specific benzimidazole or triazole compound and its targets. For example, some benzimidazoles have been found to affect the cell cycle, apoptosis pathways, and various signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazoles and triazoles can vary depending on the specific compound. Some benzimidazoles are known to be well absorbed orally and widely distributed in the body .
Result of action
The molecular and cellular effects of benzimidazoles and triazoles can include cell cycle arrest, induction of apoptosis, inhibition of cell proliferation, and disruption of cellular structures like microtubules .
Action environment
The action, efficacy, and stability of benzimidazoles and triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some benzimidazoles can be affected by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . The compound interacts with this enzyme, inhibiting its function and impacting the biochemical reactions it catalyzes .
Cellular Effects
The cellular effects of N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are primarily related to its inhibitory action on the DXS enzyme. This inhibition can affect various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of Haemophilus influenzae, a bacterium, indicating its potential antimicrobial activity .
Molecular Mechanism
The molecular mechanism of action of N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves binding interactions with the DXS enzyme, leading to its inhibition . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reactions.
Metabolic Pathways
Its known interaction with the DXS enzyme suggests that it may be involved in the non-mevalonate pathway of isoprenoid biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, leading to different chemical and biological properties.
N-(2-bromobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a bromine atom instead of chlorine, affecting its reactivity and interactions.
N-(2-chlorobenzyl)-1-methyl-1H-1,2,4-triazole-4-carboxamide: Has a different triazole ring structure, influencing its chemical behavior.
Uniqueness
N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorobenzyl group with a triazole ring and a carboxamide moiety makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-16-7-10(14-15-16)11(17)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXIKJBQAVPOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2589717.png)
![(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2589718.png)


![2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2589722.png)

![2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2589727.png)
![1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)

